molecular formula C18H23N5 B12232005 2-phenyl-5-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole

2-phenyl-5-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12232005
M. Wt: 309.4 g/mol
InChI Key: GZSPVFIXPJNZKG-UHFFFAOYSA-N
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Description

2-phenyl-5-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-phenyl-5-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps and the use of various reagents and catalysts. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and catalysts like palladium or copper complexes . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, metal catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-phenyl-5-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can lead to the arrest of cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-phenyl-5-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole include other heterocyclic compounds with similar ring structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit biological activity and are used in various research applications. the unique combination of the pyrrolo and triazole rings in the target compound provides it with distinct properties and potential advantages in specific applications.

Properties

Molecular Formula

C18H23N5

Molecular Weight

309.4 g/mol

IUPAC Name

3-[(5-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C18H23N5/c1-2-5-16(6-3-1)22-11-14-9-21(10-15(14)12-22)13-18-20-19-17-7-4-8-23(17)18/h1-3,5-6,14-15H,4,7-13H2

InChI Key

GZSPVFIXPJNZKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(N2C1)CN3CC4CN(CC4C3)C5=CC=CC=C5

Origin of Product

United States

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